1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole
Description
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole is a benzimidazole derivative characterized by a 4-chlorophenoxyethyl substituent at position 1 and an isopropyl group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . The synthesis of such compounds typically involves cyclization reactions of o-phenylenediamine derivatives with carbonyl-containing intermediates. For example, and describe the synthesis of related benzimidazole precursors via hydrazide formation and cyclization under alkaline or microwave-assisted conditions . The 4-chlorophenoxy group in this compound may enhance lipophilicity and influence binding interactions in biological systems, while the isopropyl moiety could contribute to steric effects and metabolic stability .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13(2)18-20-16-5-3-4-6-17(16)21(18)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTQYKSUEUKMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-bromoethylbenzene.
Formation of 4-Chlorophenoxyethyl Bromide: 4-chlorophenol is reacted with 2-bromoethylbenzene in the presence of a base such as potassium carbonate to form 4-chlorophenoxyethyl bromide.
Cyclization: The 4-chlorophenoxyethyl bromide is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields.
Scientific Research Applications
Chemistry
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties.
Biology
The compound exhibits significant antimicrobial and antifungal activities. Research indicates its potential as a candidate for new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi. For instance, derivatives of benzimidazole have been shown to effectively inhibit the growth of various pathogens, demonstrating their therapeutic potential in infectious diseases .
Medicine
Several studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. It has been observed to interact with specific molecular targets involved in cancer cell proliferation and survival. For example, research indicates that compounds similar to this compound can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Industrial Applications
In addition to its biological applications, this compound is utilized in developing new materials, such as polymers and coatings. Its chemical stability and functional properties make it suitable for various industrial applications, including the formulation of advanced materials with specific performance characteristics.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of synthesized benzimidazole derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, demonstrating the potential of these compounds as effective antimicrobial agents .
Anticancer Research
In vitro studies on human colorectal carcinoma cell lines revealed that some derivatives of this compound showed promising anticancer activity, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU). This underscores the potential for developing new cancer therapies based on this compound .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates new synthetic pathways |
| Biology | Antimicrobial and antifungal agent | Effective against resistant pathogens |
| Medicine | Anticancer properties | Induces apoptosis in cancer cells |
| Industry | Material development | Used in polymers and coatings |
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways: It may inhibit the activity of certain enzymes, leading to disruption of cellular functions and ultimately cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzimidazole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Key Observations :
- Bulky Substituents (e.g., tert-butyl in ) improve metabolic stability but may reduce binding efficiency due to steric clashes.
- Polar Groups (e.g., morpholine in or hydroxyl in ) modulate solubility and pharmacokinetic profiles.
Table 1: Comparative Analysis of Key Attributes
Biological Activity
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole, a benzimidazole derivative, has garnered attention for its diverse biological activities. This compound's unique structure, featuring a chlorophenoxy moiety and an isopropyl group, contributes to its pharmacological potential. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H20ClN2O
- Molecular Weight : 304.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Research indicates that it may inhibit certain enzymes and proteins linked to cell proliferation, making it a candidate for anticancer therapies. The compound's binding affinity disrupts normal cellular functions, leading to apoptosis in cancerous cells .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it has shown promising results against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
These findings suggest that the compound may inhibit cell growth and induce apoptosis in these cancer types .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cell populations at higher concentrations, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it inhibited biofilm formation, a critical factor in the pathogenicity of this bacterium, suggesting its utility in treating infections caused by biofilm-forming pathogens .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare its biological activities with those of structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate | 15.5 µM |
| Benzimidazole Derivative A | Weak | 25.0 µM |
| Benzimidazole Derivative B | Strong | 10.0 µM |
This comparison highlights the superior efficacy of the studied compound in both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
